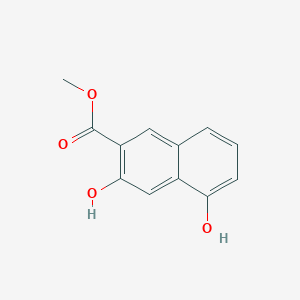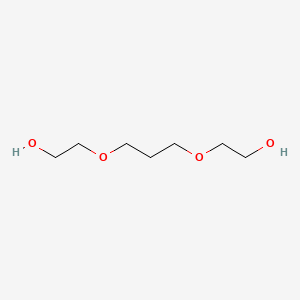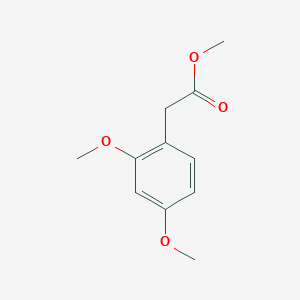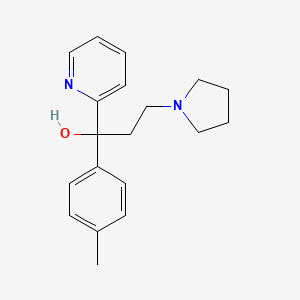
3,5-Dihidroxi-2-naftoato de metilo
Descripción general
Descripción
Methyl 3,5-dihydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a methyl ester group
Aplicaciones Científicas De Investigación
Methyl 3,5-dihydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Biochemical Pathways
Methyl 3,5-dihydroxy-2-naphthoate affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.
Action Environment
The action of Methyl 3,5-dihydroxy-2-naphthoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.
Análisis Bioquímico
Biochemical Properties
Methyl 3,5-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of menaquinone (vitamin K2). It interacts with enzymes such as 1-deoxyxylulose-5-phosphate synthase, isopentenyl-diphosphate delta-isomerase, and 1-deoxyxylulose-5-phosphate reductase. These interactions are crucial for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2 . The compound also interacts with other biomolecules, including NADPH and NADH, which are essential cofactors in redox reactions .
Cellular Effects
Methyl 3,5-dihydroxy-2-naphthoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the energetic metabolism of Caco-2 cells by reducing alpha-glucosidase activity and mitochondrial respiration . This compound also impacts glycolysis, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of Methyl 3,5-dihydroxy-2-naphthoate involves its binding interactions with specific enzymes and biomolecules. It acts as an inhibitor of alpha-glucosidase, reducing the hydrolysis of sugar linkages during carbohydrate digestion . Additionally, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s antioxidant properties also contribute to its molecular effects, as it scavenges free radicals and reduces oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,5-dihydroxy-2-naphthoate change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Methyl 3,5-dihydroxy-2-naphthoate can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and reduced mitochondrial respiration .
Dosage Effects in Animal Models
The effects of Methyl 3,5-dihydroxy-2-naphthoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance vitamin K2 synthesis and improve blood clotting . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic benefits without adverse effects .
Metabolic Pathways
Methyl 3,5-dihydroxy-2-naphthoate is involved in several metabolic pathways, including the shikimate pathway and the menaquinone biosynthesis pathway . It interacts with enzymes such as chorismate dehydratase and NADH-quinone oxidoreductase, which are essential for the production of menaquinone-7 . The compound also affects metabolic flux by modulating the availability of cofactors such as NADPH and NADH .
Transport and Distribution
Within cells and tissues, Methyl 3,5-dihydroxy-2-naphthoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported to mitochondria, where it exerts its effects on mitochondrial respiration and energy production .
Subcellular Localization
The subcellular localization of Methyl 3,5-dihydroxy-2-naphthoate is influenced by targeting signals and post-translational modifications . The compound is often found in mitochondria, where it affects mitochondrial function and oxidative phosphorylation . Additionally, it may be localized to other organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in menaquinone biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,5-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods: Industrial production of Methyl 3,5-dihydroxy-2-naphthoate often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3,5-dihydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthoates.
Comparación Con Compuestos Similares
- Methyl 3-hydroxy-2-naphthoate
- 3,5-Dihydroxy-2-naphthoic acid
- Methyl 2-naphthoate
Comparison: Methyl 3,5-dihydroxy-2-naphthoate is unique due to the presence of two hydroxyl groups and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
methyl 3,5-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZFUMSUAUJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471737 | |
| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185989-39-3 | |
| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)



![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)



![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

